1,4-Dioxane; dibromine
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Overview
Description
1,4-Dioxane; dibromine is a compound formed by the combination of 1,4-dioxane and bromine. 1,4-Dioxane is a heterocyclic organic compound classified as an ether, known for its colorless liquid form and faint sweet odor similar to diethyl ether . Dibromine, on the other hand, is a diatomic molecule consisting of two bromine atoms. The combination of these two results in a compound with unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dioxane can be synthesized by reacting ethylene glycol with 1,2-dibromoethane . The reaction typically involves heating the reactants under reflux conditions. The resulting product is then purified through distillation.
Industrial Production Methods: Industrial production of 1,4-dioxane involves the dehydration of diethylene glycol in the presence of an acid catalyst . This method is preferred due to its efficiency and cost-effectiveness. The dibromine component is usually introduced through a controlled bromination process, where bromine is added to the 1,4-dioxane under specific conditions to ensure the formation of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioxane; dibromine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides, which are often highly explosive and unstable.
Reduction: Reduction reactions typically involve the removal of bromine atoms, resulting in the formation of 1,4-dioxane.
Substitution: Bromine atoms in the compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of peroxides and dioxanone.
Reduction: Formation of 1,4-dioxane.
Substitution: Formation of various substituted dioxane derivatives.
Scientific Research Applications
1,4-Dioxane; dibromine has a wide range of applications in scientific research:
Chemistry: Used as a solvent and stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-dioxane; dibromine involves its interaction with various molecular targets and pathways. The compound is known to induce oxidative stress and DNA damage through the formation of reactive oxygen species (ROS) . The primary enzyme involved in its metabolism is CYP2E1, which catalyzes the oxidation of 1,4-dioxane to β-hydroxyethoxyacetic acid . This process leads to the activation of the NRF2 antioxidant response pathway, which helps mitigate oxidative damage.
Comparison with Similar Compounds
- Oxane
- Trioxane
- Tetroxane
- Pentoxane
Comparison: 1,4-Dioxane; dibromine is unique due to its combination of ether and bromine functionalities, which impart distinct chemical and physical properties . Unlike its analogs, such as oxane and trioxane, this compound exhibits higher reactivity and stability, making it suitable for a broader range of applications in both research and industry .
Properties
Molecular Formula |
C4H8Br2O2 |
---|---|
Molecular Weight |
247.91 g/mol |
InChI |
InChI=1S/C4H8O2.2Br/c1-2-6-4-3-5-1;;/h1-4H2;; |
InChI Key |
GPWNKPKNNSMGGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCO1.[Br].[Br] |
Origin of Product |
United States |
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